molecular formula C11H17NO2 B13604656 (r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol

(r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol

Cat. No.: B13604656
M. Wt: 195.26 g/mol
InChI Key: KDFMZSGPXPNLST-JTQLQIEISA-N
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Description

®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol is a chiral compound with a specific three-dimensional arrangement. This compound is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an ethan-1-ol backbone. The compound’s stereochemistry is denoted by the ® configuration, indicating its specific spatial arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methoxy-4,5-dimethylbenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of the starting material with an appropriate amine, such as ®-2-aminoethanol. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion of the methoxy group to a hydroxyl group.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    (S)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with the (S) configuration.

    2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the additional methyl groups on the phenyl ring.

    2-Amino-2-(4,5-dimethylphenyl)ethan-1-ol: Lacks the methoxy group on the phenyl ring.

Uniqueness: ®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)11(14-3)5-8(7)2/h4-5,10,13H,6,12H2,1-3H3/t10-/m0/s1

InChI Key

KDFMZSGPXPNLST-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)OC)[C@H](CO)N

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C(CO)N

Origin of Product

United States

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